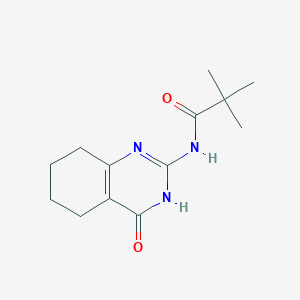
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide, commonly known as DMPQ, is a synthetic quinazoline derivative that has been used in scientific research for various applications. It is a small molecule that has a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. DMPQ has been studied extensively in laboratory settings and has been found to have a range of potential applications in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide involves the condensation of 2,2-dimethylpropanamide with 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid followed by reduction of the resulting imine to form the final product.
Starting Materials
2,2-dimethylpropanamide, 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid, Sodium borohydride, Methanol, Hydrochloric acid
Reaction
Step 1: Dissolve 2,2-dimethylpropanamide and 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid in methanol., Step 2: Add hydrochloric acid to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours at room temperature., Step 4: Quench the reaction with water and extract the product with ethyl acetate., Step 5: Purify the product by column chromatography to obtain 2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide.
科学研究应用
DMPQ has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been used to investigate the mechanisms of action of various drugs and to develop new therapeutic agents. Additionally, it has been used in studies of the effects of drugs on the nervous system and in studies of the effects of drugs on the cardiovascular system.
作用机制
The exact mechanism of action of DMPQ is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of the production of proinflammatory cytokines, inhibition of cell proliferation, and induction of apoptosis. Additionally, it has been suggested that DMPQ may act as an anti-oxidant by scavenging reactive oxygen species.
生化和生理效应
DMPQ has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells. Additionally, it has been found to induce apoptosis in cancer cells and to inhibit the replication of viruses.
实验室实验的优点和局限性
The use of DMPQ in laboratory experiments offers several advantages. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is highly soluble in aqueous solutions, which makes it easy to use in experiments. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life, which can limit its effectiveness in experiments that require long-term exposure to the compound. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving DMPQ. One potential direction is to further investigate the mechanisms of action of the compound and to identify new therapeutic targets for its use. Additionally, further research could be conducted to determine the potential therapeutic uses of DMPQ in different diseases and conditions. Additionally, further research could be conducted to investigate the potential toxic effects of DMPQ and to develop safer formulations for its use in laboratory experiments. Finally, further research could be conducted to investigate the potential synergistic effects of DMPQ with other compounds or drugs.
属性
IUPAC Name |
2,2-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)11(18)16-12-14-9-7-5-4-6-8(9)10(17)15-12/h4-7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCIXNVVCWNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)
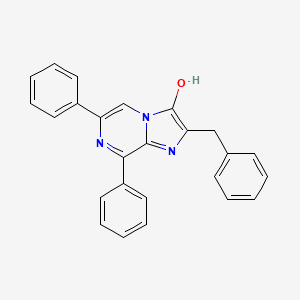
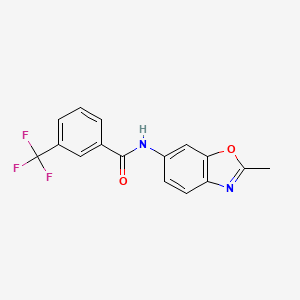
![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)
![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
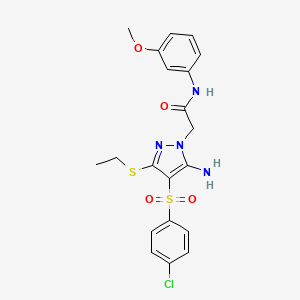
![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)
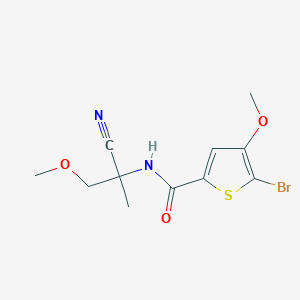
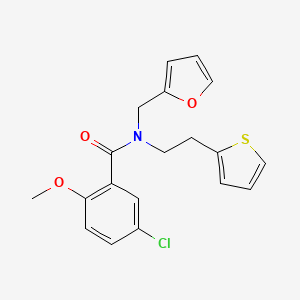
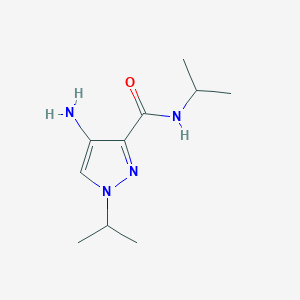

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)